molecular formula C5H6F2N2 B2524411 5-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-36-1

5-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No. B2524411
Key on ui cas rn: 1089212-36-1
M. Wt: 132.114
InChI Key: OCHVBEZFAOXVFC-UHFFFAOYSA-N
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Patent
US08153820B2

Procedure details

Over a period of 10 minutes, hydrazine hydrate (80% pure, 0.52 g, 0.008 mol) was added dropwise to a solution of 4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one (1.2 g, 0.005 mol) in ethanol (6 ml). The mixture was then stirred under reflux conditions for 5 h. The resulting yellow-brown suspension was concentrated on a rotary evaporator. The residue was taken up in ethyl acetate (20 ml) and water (20 ml). After separation of the phases, the aqueous phase was re-extracted with ethyl acetate (20 ml). The organic phases were combined, dried over MgSO4 and filtered, and volatile components were removed under reduced pressure. The light-red oily residue (0.35 g) consisted to about 65% of 3-difluorochloromethyl-NH-pyrazole and to 35% of ethyl pyrazole-3-carboxylate.
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C(O[CH:9]=[CH:10][C:11](=O)[C:12](Cl)([F:14])[F:13])CCC.[CH2:17](O)C>>[F:13][CH:12]([F:14])[C:11]1[N:3]([CH3:17])[N:2]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
O.NN
Name
4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one
Quantity
1.2 g
Type
reactant
Smiles
C(CCC)OC=CC(C(F)(F)Cl)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred under reflux conditions for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting yellow-brown suspension was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with ethyl acetate (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
volatile components were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC(C1=CC=NN1C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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